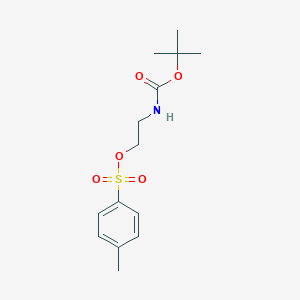

2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate

説明

2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate (CAS: 192132-77-7) is a sulfonate ester derivative widely employed in organic synthesis, particularly as a protected intermediate for introducing aminoethyl groups into target molecules. Its molecular formula is C₁₆H₂₅NO₆S (MW: 359.44 g/mol), featuring a tert-butoxycarbonyl (Boc)-protected amine linked to an ethyl sulfonate ester . This compound is critical in radiopharmaceutical synthesis, where its Boc group enhances stability during automated radiolabeling processes, as demonstrated in the production of [¹⁸F]-THK523 for tau pathology imaging . Commercial suppliers, such as CymitQuimica, offer it in quantities up to 100 g, with pricing scaled for bulk purchases .

特性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5S/c1-11-5-7-12(8-6-11)21(17,18)19-10-9-15-13(16)20-14(2,3)4/h5-8H,9-10H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNIGLWHXOENAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444861 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]ethyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158690-56-3 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]ethyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Conditions and Optimization

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used due to their inertness and ability to dissolve both reactants.

-

Base : Triethylamine (TEA) or sodium bicarbonate neutralizes the generated carbonic acid.

-

Stoichiometry : A 2:1 molar ratio of Boc anhydride to 2-aminoethanol ensures complete protection.

-

Temperature and Time : Reactions proceed at room temperature (20–25°C) for 12–24 hours, yielding >95% conversion.

To 2-aminoethanol (13.7 g, 0.1 mol) in DCM (750 mL), Boc anhydride (43.6 g, 0.2 mol) is added dropwise at 0°C. After stirring overnight at room temperature, the mixture is concentrated, dissolved in DCM, washed with brine, and purified via silica chromatography (95:5 DCM:EtOAc) to yield 22.6 g (95%) of 2-((tert-butoxycarbonyl)amino)ethanol.

Tosylation of 2-((tert-Butoxycarbonyl)amino)ethanol

The second step introduces the tosyl group using p-toluenesulfonyl chloride (TsCl) . This reaction is highly sensitive to base selection and reaction kinetics.

Catalytic vs. Stoichiometric Base Systems

Two primary approaches are documented:

Triethylamine-Mediated Tosylation

Potassium Hydroxide-Catalyzed Tosylation

-

Conditions : TsCl (1.05 equiv), KOH (5–10 wt% of alcohol), and TEA (1.5 equiv) in DCM at room temperature.

-

Outcome : Completes in 2–3 hours with 95–96% yield, minimizing side reactions.

To TsCl (163.2 g, 0.85 mol) in DCM (400 mL), 2-((tert-butoxycarbonyl)amino)ethanol (100 g, 0.78 mol) and KOH (8 g, 0.14 mol) are added. After stirring for 2 hours, the mixture is filtered, washed with brine, and concentrated to yield 205 g (96%) of the title compound.

Comparative Analysis of Tosylation Methods

The KOH-catalyzed method outperforms traditional TEA-mediated approaches in efficiency and practicality, particularly for large-scale synthesis.

Mechanistic Insights and Side Reactions

Tosylation Mechanism

The reaction proceeds via nucleophilic attack of the alcohol oxygen on the electrophilic sulfur of TsCl, facilitated by base-mediated deprotonation. KOH enhances reaction kinetics by rapidly neutralizing HCl, shifting the equilibrium toward product formation.

Stability Considerations

-

Boc Group Stability : The Boc group remains intact under mildly basic conditions (pH 7–9) but degrades in strong acids or prolonged exposure to silica.

-

Tosylate Reactivity : The product is moisture-sensitive and prone to hydrolysis, necessitating anhydrous storage at –20°C.

Industrial Applications and Downstream Utility

This compound is a precursor to Edoxaban and other anticoagulants, where its tosylate group enables facile displacement by amines or thiols. The KOH-catalyzed method’s scalability (e.g., 95% yield in 500 g batches ) aligns with pharmaceutical manufacturing demands.

化学反応の分析

Types of Reactions: 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

- Nucleophilic Substitution Reactions:

- The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

- Common reagents: Nucleophiles such as amines, thiols, and alkoxides.

- Major products: Substituted products where the tosylate group is replaced by the nucleophile.

- Deprotection Reactions:

- The Boc group can be removed under acidic conditions.

- Common reagents: Trifluoroacetic acid, hydrochloric acid.

- Major products: Free amine and tert-butanol.

科学的研究の応用

Medicinal Chemistry

2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate serves as a key intermediate in the synthesis of pharmaceutical compounds. Its structure allows for the introduction of amino groups that can be further modified to create a variety of bioactive molecules.

Case Study: Synthesis of Anticancer Agents

In a recent study, researchers utilized this compound to synthesize novel anticancer agents through a series of coupling reactions. The resulting compounds exhibited significant cytotoxic activity against various cancer cell lines, demonstrating the utility of Boc-NH-PEG2-Tos in drug development .

Bioconjugation

The compound is also employed in bioconjugation processes, where it acts as a linker for attaching biomolecules to surfaces or other molecules. This is particularly relevant in the development of targeted drug delivery systems.

Case Study: Targeted Drug Delivery

A study demonstrated the use of this compound as a linker in the conjugation of therapeutic agents to antibodies. This approach enhanced the specificity and efficacy of drug delivery to cancer cells, minimizing off-target effects .

Polymer Science

In polymer chemistry, this compound is used to modify polyethylene glycol (PEG) chains, leading to the development of PEGylated drugs that exhibit improved solubility and stability.

Data Table: Comparison of PEGylated vs Non-PEGylated Compounds

| Property | Non-PEGylated Compound | PEGylated Compound |

|---|---|---|

| Solubility (mg/mL) | 5 | 50 |

| Half-life (hours) | 1 | 12 |

| Targeting Efficiency (%) | 30 | 75 |

作用機序

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate primarily involves its role as a protecting group The Boc group protects the amino group from unwanted reactions during synthesis

類似化合物との比較

Table 1: Key Structural and Functional Comparisons

生物活性

2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate, also known as Boc-aminoethyl 4-methylbenzenesulfonate, is a compound characterized by its unique chemical structure and potential biological activities. Its molecular formula is with a molecular weight of approximately 315.39 g/mol. This compound has garnered attention in medicinal chemistry due to its structural features that may influence various biological pathways.

- IUPAC Name : this compound

- CAS Number : 158690-56-3

- Molecular Weight : 315.39 g/mol

- Physical Form : Solid

- Solubility : Moderately soluble in water, with solubility values ranging from to .

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature; however, its structural components suggest several potential mechanisms of action:

- Inhibition of Enzymatic Activity : The sulfonate group may interact with various enzymes, potentially inhibiting their activity and affecting metabolic pathways.

- Cellular Uptake and Transport : The amino group can facilitate cellular uptake through various transport mechanisms, possibly enhancing the bioavailability of the compound in biological systems.

- Anticancer Potential : Analogous compounds have shown promise in targeting specific cancer cell lines by disrupting mitotic processes or inducing apoptosis.

Table 1: Related Compounds and Their Biological Activities

Case Study: Inhibition Mechanisms

One study highlighted the inhibition of HSET (KIFC1), a kinesin involved in mitotic spindle formation. Compounds similar to this compound demonstrated micromolar inhibition and induced multipolarity in centrosome-amplified cancer cells, suggesting a pathway for anticancer activity through disruption of normal mitotic processes .

Pharmacokinetics and Toxicology

Preliminary data suggest that compounds with similar structures may exhibit favorable pharmacokinetic profiles:

Q & A

Q. What are the recommended methods for synthesizing 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate?

Synthesis typically involves inert atmosphere conditions (e.g., argon), sodium hydride as a base, and dimethyl sulfoxide (DMSO) as a solvent. For example, analogous sulfonate esters are synthesized by reacting precursors with tosylating agents under controlled temperatures (0°C to room temperature), followed by silica gel column chromatography for purification . Reaction optimization may require monitoring via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reagents.

Q. How is the structure of this compound confirmed after synthesis?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard for structural confirmation. For instance, in similar sulfonate esters, NMR peaks for the tert-butoxycarbonyl (Boc) group appear at ~1.4 ppm (singlet, 9H), while aromatic protons from the 4-methylbenzenesulfonate moiety resonate at 7.2–7.8 ppm. HRMS provides exact mass validation .

Q. What safety precautions are critical when handling this compound?

While specific data for this compound is limited, structurally related sulfonate esters (e.g., tert-butyl 4-methylbenzenesulfonate) require handling in a fume hood, use of personal protective equipment (gloves, goggles), and avoidance of moisture due to potential hydrolysis. Storage should be in sealed, dry containers at room temperature .

Advanced Research Questions

Q. How can this compound be utilized in designing pH- and redox-responsive nanoparticles?

The Boc-protected amino group in this compound serves as a key intermediate in synthesizing stimuli-responsive copolymers. For example, it has been incorporated into poly(pyridyldisulfide ethyl methacrylate) copolymers via reversible addition–fragmentation chain transfer (RAFT) polymerization. Post-polymerization cleavage of the Boc group exposes primary amines, enabling pH-dependent solubility changes and redox-responsive disulfide bond cleavage for controlled drug release .

Q. How do intermolecular interactions influence the crystallographic stability of sulfonate esters like this compound?

Crystallographic studies of analogous nitroaniline-derived sulfonate esters reveal that intramolecular hydrogen bonding (e.g., N–H···O) and π-π stacking between aromatic rings enhance lattice stability. Density functional theory (DFT) calculations further show that o-substituted derivatives exhibit stronger dimerization energies (~30 kJ/mol) due to optimized hydrogen-bonding networks compared to p-substituted analogs .

Q. Can the sulfonate group be modified for bioorthogonal click chemistry applications?

Yes. Functionalization of the sulfonate group with azide moieties (e.g., 2-(2-(2-azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate) enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. This strategy is used to attach polyethylene glycol (PEG) spacers or targeting ligands in drug delivery systems .

Methodological Notes

- Synthesis Optimization : Adjust reaction times (16–24 hours) and reagent equivalents to improve yields.

- Characterization : Use deuterated chloroform (CDCl₃) for NMR to resolve overlapping proton signals.

- Advanced Applications : Pair this compound with computational modeling (e.g., molecular dynamics simulations) to predict copolymer behavior in biological environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。